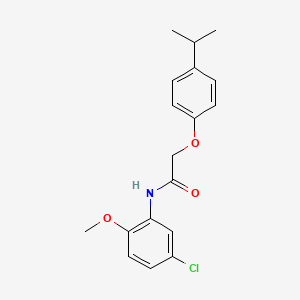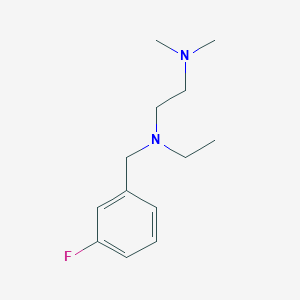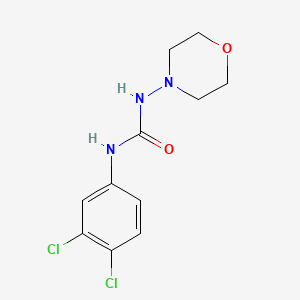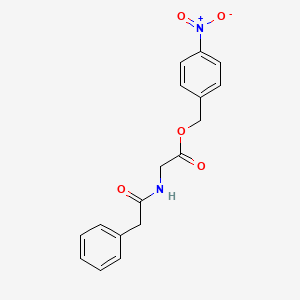
N-(5-chloro-2-methoxyphenyl)-2-(4-isopropylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-(4-isopropylphenoxy)acetamide, also known as GW501516, is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of peroxisome proliferator-activated receptor delta (PPARδ) agonists, which have been shown to have various biological effects.
Mecanismo De Acción
N-(5-chloro-2-methoxyphenyl)-2-(4-isopropylphenoxy)acetamide exerts its effects by activating PPARδ, a nuclear receptor that regulates gene expression. Activation of PPARδ leads to increased expression of genes involved in fatty acid metabolism, glucose uptake, and mitochondrial biogenesis. This results in increased energy production and improved metabolic function.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-2-(4-isopropylphenoxy)acetamide has been shown to have various biochemical and physiological effects. In animal studies, N-(5-chloro-2-methoxyphenyl)-2-(4-isopropylphenoxy)acetamide has been shown to increase endurance, improve insulin sensitivity, and reduce inflammation. In human studies, N-(5-chloro-2-methoxyphenyl)-2-(4-isopropylphenoxy)acetamide has been shown to improve lipid profiles and reduce markers of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methoxyphenyl)-2-(4-isopropylphenoxy)acetamide has several advantages for lab experiments, including its high potency and selectivity for PPARδ. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-2-(4-isopropylphenoxy)acetamide, including its potential applications in the treatment of metabolic disorders, cancer, and neurodegenerative diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(5-chloro-2-methoxyphenyl)-2-(4-isopropylphenoxy)acetamide in humans.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-isopropylphenoxy)acetamide involves several steps, including the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. This intermediate is then reacted with 4-isopropylphenol in the presence of a base to form the final product.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-2-(4-isopropylphenoxy)acetamide has been extensively studied for its potential applications in various fields, including sports performance enhancement, metabolic disorders, and cancer. In sports, N-(5-chloro-2-methoxyphenyl)-2-(4-isopropylphenoxy)acetamide has been shown to increase endurance and improve performance by enhancing the metabolism of fatty acids. In metabolic disorders, N-(5-chloro-2-methoxyphenyl)-2-(4-isopropylphenoxy)acetamide has been shown to improve insulin sensitivity and reduce inflammation. In cancer research, N-(5-chloro-2-methoxyphenyl)-2-(4-isopropylphenoxy)acetamide has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-12(2)13-4-7-15(8-5-13)23-11-18(21)20-16-10-14(19)6-9-17(16)22-3/h4-10,12H,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIMSHNIQDHSAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5852107.png)


![4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5852123.png)
methanone](/img/structure/B5852124.png)
![4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5852125.png)
![4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide](/img/structure/B5852128.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5852134.png)
![3-(4-chlorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5852149.png)


![ethyl 3-{[3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5852184.png)

